molecular formula C15H24N6O3S B1665882 2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide CAS No. 124788-46-1

2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide

Cat. No. B1665882
M. Wt: 368.5 g/mol
InChI Key: ZJGXCMUCLPBLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AY 31906 is a high ceiling diuretic with a relative potassium-sparing effect. AY 31906 has been shown to produce significant increases in the fractional excretion of sodium and chloride in dogs at a dose that produces no statistically significant changes in the fractional excretion of potassium, glomerular filtration rate or renal plasma flow.

Scientific Research Applications

Novel Diuretic Actions

  • AY-31,906, a compound closely related to the chemical , showed potent diuretic and natriuretic activity, suggesting potential applications in conditions requiring diuresis. It was found to be more potent than furosemide in rats and dogs, with a relative potassium-sparing effect. This could indicate its usefulness in managing fluid balance without severely affecting potassium levels (Ackerman et al., 1989).

Synthesis of Derivatives

  • Research has been conducted on synthesizing derivatives of pyrimidine, like 2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide, for potential antifolate applications. These derivatives could be significant in developing new medications or research tools (Mohammed, Ahmed, & Abachi, 2016).

Stereocontrolled Syntheses

  • The compound has been used in the stereocontrolled synthesis of kainoid amino acids, indicating its role in advanced synthetic chemistry for producing complex molecules. These syntheses are crucial in drug development and biological research (Hodgson, Hachisu, & Andrews, 2005).

Reactions with Bis-electrophiles

  • 2-Amino-1,4-dihydropyrimidines, structurally related to the compound , have been reacted with bis-electrophiles to produce novel heterocycles. These reactions are vital in medicinal chemistry for creating new molecular structures with potential biological activities (Arnold, Laporte, Anderson, & Wipf, 2013).

Potential in Ocular Applications

  • Some studies have synthesized derivatives of thiadiazolo[3,2-a]pyrimidinesulfonamides, which show promise as carbonic anhydrase inhibitors for ocular hypotensive agents. This could suggest applications in treating conditions like glaucoma (Katritzky, Caster, Maren, Conroy, & Bar-Ilan, 1987).

properties

CAS RN

124788-46-1

Product Name

2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide

Molecular Formula

C15H24N6O3S

Molecular Weight

368.5 g/mol

IUPAC Name

1-[2-amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C15H24N6O3S/c1-8(2)18-15(22)21-25(23,24)12-7-17-14(16)20-13(12)19-11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H2,18,21,22)(H3,16,17,19,20)

InChI Key

ZJGXCMUCLPBLHI-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=CN=C(N=C1NC2CC3CCC2C3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
AY 31906
AY-31,906

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
Reactant of Route 2
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2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
Reactant of Route 3
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
Reactant of Route 4
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
Reactant of Route 5
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide
Reactant of Route 6
2-Amino-4-((bicylco(2.2.1)hept-2-yl)amino-N-((1-methylethyl)amino)carbonyl)-5-pyrimidinesulfonamide

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